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Compound of Interest

Compound Name: Asp-Val

Cat. No.: B081843 Get Quote

This guide provides a comprehensive analysis of the core characteristics of the Aspartyl-Valine

(Asp-Val) peptide bond, tailored for researchers, scientists, and drug development

professionals. It delves into the physicochemical properties, conformational tendencies,

biological significance, and experimental methodologies used to characterize this specific

dipeptide linkage.

Physicochemical and Structural Characteristics
The Asp-Val dipeptide is formed from the condensation of L-aspartic acid and L-valine.[1] The

presence of the acidic side chain of aspartic acid and the bulky, hydrophobic side chain of

valine imparts distinct properties to this peptide bond and its local environment within a

polypeptide chain.

General Properties
Basic physicochemical properties of the Asp-Val dipeptide are summarized below.
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Property Value Source

Molecular Formula C9H16N2O5 PubChem[1]

Molecular Weight 232.23 g/mol PubChem[1]

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-

carboxypropanoyl]amino]-3-

methylbutanoic acid

PubChem[1]

Peptide Bond Geometry
The geometry of the peptide bond is crucial for determining the three-dimensional structure of

proteins. While the peptide bond itself is generally planar and rigid due to resonance, the

specific amino acid residues on either side can influence the precise bond lengths and angles.

High-resolution X-ray crystallography of proteins containing the Asp-Val motif provides the

basis for the typical geometric parameters of this bond.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.creative-peptides.com/services/peptide-crystallization.html
https://www.creative-peptides.com/services/peptide-crystallization.html
https://www.creative-peptides.com/services/peptide-crystallization.html
https://www.benchchem.com/product/b081843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Average Value Description

C-N Bond Length ~1.33 Å

The length of the peptide bond

between the carbonyl carbon

of Asp and the amide nitrogen

of Val. This is shorter than a

typical C-N single bond,

indicating partial double-bond

character.

N-Cα Bond Length (Val) ~1.46 Å

The bond length between the

amide nitrogen and the alpha-

carbon of the Valine residue.

Cα-C Bond Length (Asp) ~1.52 Å

The bond length between the

alpha-carbon and the carbonyl

carbon of the Aspartic Acid

residue.

Cα-N-Cα Angle ~121°
The bond angle around the

amide nitrogen.

N-Cα-C Angle ~111°

The bond angle around the

alpha-carbon of the central

residue.

Cα-C-N Angle ~116°
The bond angle around the

carbonyl carbon.

Note: These are representative values and can vary slightly depending on the local protein

environment and the resolution of the crystal structure.

Conformational Preferences
The conformational freedom of the polypeptide backbone is primarily defined by the rotational

angles phi (φ) and psi (ψ). The combination of these angles for a given residue is visualized on

a Ramachandran plot, which indicates energetically favorable and unfavorable regions. For the

Asp-Val linkage, the bulky side chain of Valine and the potentially charged side chain of

Aspartic Acid influence the allowable φ and ψ angles.
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Dihedral Angle
Typical Range for Asp in
Asp-Val

Typical Range for Val in
Asp-Val

Phi (φ) -150° to -50° -160° to -50°

Psi (ψ)
+120° to +180° and -60° to

-30°
+100° to +170°

These ranges suggest a preference for extended β-sheet-like conformations, which is common

for residues with β-branched side chains like Valine. The specific values can be influenced by

local hydrogen bonding involving the Asp side chain.

Biological Significance: The Leu-Asp-Val (LDV)
Motif in Cell Adhesion
The Asp-Val dipeptide is a core component of the Leu-Asp-Val (LDV) tripeptide motif, a critical

recognition sequence in cell adhesion processes. This motif is found in extracellular matrix

proteins, most notably fibronectin, and is recognized by the integrin α4β1. This interaction is

crucial for the adhesion and migration of leukocytes and other cells. The LDV motif in

fibronectin and the homologous Ile-Asp-Ser-Pro (IDSP) sequence in Vascular Cell Adhesion

Molecule-1 (VCAM-1) both bind to integrin α4β1, playing a key role in inflammatory responses

and immune cell trafficking.

VCAM-1/Integrin α4β1 Signaling Pathway
The binding of the LDV/IDSP motif on VCAM-1 to the integrin α4β1 on the surface of a

leukocyte triggers a signaling cascade that leads to cell adhesion and migration.

VCAM-1 (on endothelial cell)
 with IDSP motif Integrin α4β1 (on leukocyte)Binding Integrin Clustering

and Activation
Conformational Change Cytoskeletal

Rearrangement
(Actin Polymerization)

Inside-out Signaling Firm Adhesion Cell Migration

Click to download full resolution via product page

VCAM-1/Integrin α4β1 signaling cascade.
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Experimental Protocols for Characterization
The following sections provide detailed methodologies for the experimental characterization of

the Asp-Val peptide bond.

Conformational Analysis by 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the

three-dimensional structure and dynamics of peptides in solution.

Objective: To determine the solution conformation of the Asp-Val dipeptide by assigning proton

resonances and measuring through-space correlations (NOEs) and through-bond coupling

constants.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of purified Asp-Val dipeptide in 0.5 mL of 90% H₂O/10% D₂O or a

suitable deuterated buffer (e.g., 20 mM phosphate buffer, pH 6.0).

Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift

calibration.

Filter the sample into a 5 mm NMR tube.

Data Acquisition:

Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

Perform 2D TOCSY (Total Correlation Spectroscopy) to identify spin systems of the Asp

and Val residues.

Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space

correlations between protons that are close in space (< 5 Å).

Perform 2D COSY (Correlation Spectroscopy) to measure ³J(HN,Hα) coupling constants,

which can be related to the φ dihedral angle via the Karplus equation.
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Data Analysis:

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

Assign all proton resonances based on the TOCSY and COSY spectra.

Identify sequential and intra-residue NOEs in the NOESY spectrum.

Calculate φ angle restraints from the ³J(HN,Hα) coupling constants.

Use the NOE-derived distance restraints and the dihedral angle restraints to calculate a

family of solution structures using molecular dynamics or distance geometry algorithms

(e.g., in CYANA, XPLOR-NIH).
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Workflow for NMR-based conformational analysis.
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Structural Determination by X-ray Crystallography
X-ray crystallography provides atomic-resolution information on the three-dimensional structure

of molecules in a crystalline state. Crystallizing small, flexible peptides like Asp-Val can be

challenging.

Objective: To obtain a high-resolution crystal structure of the Asp-Val dipeptide.

Methodology:

Peptide Synthesis and Purification:

Synthesize the Asp-Val dipeptide using standard solid-phase or solution-phase peptide

synthesis methods.

Purify the peptide to >98% purity by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Confirm the identity and purity by mass spectrometry and analytical HPLC.

Crystallization Screening:

Prepare a concentrated solution of the Asp-Val dipeptide (e.g., 10-50 mg/mL) in a suitable

buffer.

Use a high-throughput screening approach with various crystallization screens (different

precipitants, pH, and additives).

Employ vapor diffusion (hanging drop or sitting drop) or microbatch crystallization

methods.

Crystal Optimization and Growth:

Optimize promising initial "hit" conditions by varying the concentrations of the precipitant

and peptide, and by trying different temperatures.

Grow single crystals of sufficient size and quality for X-ray diffraction (typically > 50 µm in

all dimensions).
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Data Collection and Structure Determination:

Mount a single crystal on a goniometer and cryo-cool it in liquid nitrogen.

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

Process the diffraction data to obtain reflection intensities.

Solve the crystal structure using direct methods or other phasing techniques.

Build and refine the atomic model against the experimental data.

Validate the final structure.
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Workflow for X-ray crystallography.
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Peptide Sequencing by Tandem Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a primary tool for determining the amino acid sequence

of peptides.

Objective: To confirm the sequence of a peptide containing an Asp-Val bond and to

characterize its fragmentation pattern.

Methodology:

Sample Preparation:

Dissolve the purified peptide in a suitable solvent for mass spectrometry (e.g., 50%

acetonitrile/0.1% formic acid in water).

Mass Spectrometry Analysis:

Infuse the sample into an electrospray ionization (ESI) source coupled to a tandem mass

spectrometer (e.g., a Q-TOF or Orbitrap).

Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor ion.

Isolate the precursor ion corresponding to the peptide of interest.

Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy

collisional dissociation (HCD).

Acquire the MS/MS spectrum of the fragment ions.

Data Analysis:

Analyze the MS/MS spectrum to identify the series of b- and y-ions.

The mass difference between adjacent b- or y-ions corresponds to the mass of an amino

acid residue.

Reconstruct the peptide sequence from the pattern of fragment ions. The presence of a

mass difference of 115.03 Da (Asp) followed by 99.07 Da (Val) in the b-ion series, or vice
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versa in the y-ion series, confirms the Asp-Val sequence.

Enzymatic Cleavage Susceptibility
The stability of the Asp-Val peptide bond to enzymatic cleavage can be assessed using

specific proteases.

Objective: To determine if the Asp-Val peptide bond is a cleavage site for a given protease.

Methodology:

Reaction Setup:

Dissolve the peptide substrate containing the Asp-Val bond in a buffer optimal for the

chosen protease (e.g., for Trypsin, 50 mM Tris-HCl, pH 8.0).

Add the protease to the substrate solution at a specific enzyme-to-substrate ratio (e.g.,

1:100 w/w).

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for Trypsin).

Time-Course Analysis:

At various time points (e.g., 0, 1, 4, 12, and 24 hours), withdraw an aliquot of the reaction

mixture.

Quench the reaction by adding a protease inhibitor or by acidification (e.g., adding 10%

trifluoroacetic acid).

Product Analysis:

Analyze the quenched aliquots by RP-HPLC or mass spectrometry.

Monitor the decrease in the peak corresponding to the intact substrate and the

appearance of new peaks corresponding to cleavage products.

Identify the cleavage products by mass spectrometry to confirm if cleavage occurred at the

Asp-Val bond.
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Stability of the Asp-Val Peptide Bond
The Asp-Val peptide bond can be susceptible to hydrolysis under certain conditions. The

presence of the Asp residue can facilitate cleavage, particularly under acidic conditions,

through the formation of a cyclic succinimide intermediate. However, the bulky Valine residue

on the C-terminal side can provide some steric hindrance to this process compared to smaller

residues like Glycine.

Conclusion
The Aspartyl-Valine peptide bond, while a fundamental component of polypeptide chains,

possesses unique characteristics due to the contrasting properties of its constituent amino

acids. Its geometry and conformational preferences are influenced by the interplay between the

acidic side chain of aspartic acid and the bulky, hydrophobic side chain of valine. Biologically,

the Asp-Val linkage is a key feature of the LDV motif, which plays a vital role in cell adhesion

and immune responses. A comprehensive understanding of the Asp-Val peptide bond,

achieved through the experimental techniques outlined in this guide, is essential for

researchers in the fields of structural biology, protein engineering, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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